endo-BCN-PEG2-alcohol
Overview
Description
endo-BCN-PEG2-alcohol: is a polyethylene glycol-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It is a click chemistry reagent containing a bicyclo[6.1.0]nonyne (BCN) group, which can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing azide groups .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of endo-BCN-PEG2-alcohol typically involves the reaction of bicyclo[6.1.0]nonyne with polyethylene glycol derivatives. The reaction conditions often include the use of organic solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM) and may require the presence of catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency of the final product. The compound is usually stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: endo-BCN-PEG2-alcohol primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This type of reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications .
Common Reagents and Conditions:
Reagents: Azide-tagged molecules
Conditions: The reaction can be carried out in both organic solvents and aqueous solutions, depending on the solubility of the substrates
Major Products: The major products formed from these reactions are cycloaddition adducts, which are stable and can be further functionalized for various applications .
Scientific Research Applications
endo-BCN-PEG2-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells
Biology: Facilitates the study of protein-protein interactions and the development of targeted therapies
Medicine: Plays a role in drug discovery and development, particularly in the creation of targeted cancer therapies
Industry: Utilized in the production of bioconjugates and other functionalized molecules for various industrial applications
Mechanism of Action
The mechanism of action of endo-BCN-PEG2-alcohol involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. The BCN group in this compound reacts with azide-tagged molecules, forming stable cycloaddition adducts that facilitate the degradation of target proteins .
Comparison with Similar Compounds
- endo-BCN-PEG2-acid
- endo-BCN-PEG2-amine
- endo-BCN-PEG4-alcohol
- endo-BCN-PEG4-acid
Uniqueness: endo-BCN-PEG2-alcohol is unique due to its specific combination of a BCN group and a polyethylene glycol linker, which provides both reactivity and solubility. This makes it highly suitable for bioconjugation and the synthesis of PROTACs .
Properties
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEXDOIHAKXYTET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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